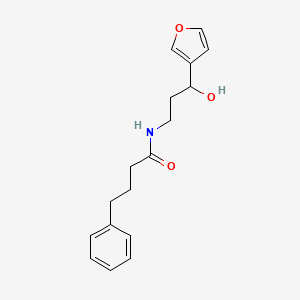

![molecular formula C17H15N3O2 B2570486 N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide CAS No. 1993648-26-2](/img/structure/B2570486.png)

N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” is a chemical compound . It has a molecular formula of C17H15N3O2 and a molecular weight of 293.326.

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of “N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” is complex, with a molecular formula of C17H15N3O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” include a molecular formula of C17H15N3O2 and a molecular weight of 293.326 .

Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide: and related indole derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy to access complex structures in a single step. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Researchers have explored the use of 1H-indole-3-carbaldehyde in MCRs from 2014 to 2021. These reactions hold promise for assembling pharmaceutically interesting scaffolds .

Antiviral Activity

Indole derivatives exhibit antiviral properties. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide compounds showed potency against Coxsackie B4 virus .

Other Biological Activities

Indole derivatives are versatile:

Synthesis of Biologically Active Structures

1H-indole-3-carbaldehyde: and its derivatives are essential chemical precursors. They participate in C–C and C–N coupling reactions, leading to diverse heterocyclic derivatives. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. Their inherent functional groups allow for facile transformations, making them valuable in drug synthesis and indole alkaloid production .

Greener Synthesis Strategies

Researchers have explored greener methods for synthesizing indole derivatives. For example, ZnO nanoparticles were used as a reusable catalyst in the synthesis of benzimidazole-substituted indoles .

Propiedades

IUPAC Name |

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-6-8-12(9-7-11)16(18)20-22-17(21)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSLERGJMNOLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOC(=O)C2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CNC3=CC=CC=C32)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2570410.png)

![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)

![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)

![methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2570417.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2570418.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570419.png)

![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)